5-(Prop-2-YN-1-YL)tetradecan-6-one
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Overview
Description
5-(Prop-2-YN-1-YL)tetradecan-6-one is a chemical compound that belongs to the class of propargylamines. Propargylamines are known for their wide range of applications in organic synthesis, pharmaceuticals, and biological research. The compound’s structure includes a propargyl group, which is a functional group containing a triple bond between two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-YN-1-YL)tetradecan-6-one typically involves the alkylation of a suitable precursor with propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the propargyl group. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve large-scale production. The use of green chemistry principles, such as solvent-free synthesis, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Prop-2-YN-1-YL)tetradecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond, forming alkenes or alkanes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
5-(Prop-2-YN-1-YL)tetradecan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Prop-2-YN-1-YL)tetradecan-6-one involves its interaction with various molecular targets. The propargyl group is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, providing neuroprotective effects. Additionally, the compound may interact with other molecular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Rasagiline: A propargylamine used in the treatment of Parkinson’s disease.
Selegiline: Another MAO inhibitor with neuroprotective properties.
Pargyline: Used for its MAO inhibitory effects in various therapeutic applications.
Uniqueness
5-(Prop-2-YN-1-YL)tetradecan-6-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its propargyl group is a key feature that distinguishes it from other similar compounds, providing unique reactivity and potential therapeutic benefits .
Properties
CAS No. |
57808-13-6 |
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Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
5-prop-2-ynyltetradecan-6-one |
InChI |
InChI=1S/C17H30O/c1-4-7-9-10-11-12-15-17(18)16(13-6-3)14-8-5-2/h3,16H,4-5,7-15H2,1-2H3 |
InChI Key |
PCVQDRSAEPNYMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(CCCC)CC#C |
Origin of Product |
United States |
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